4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride
Description
4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydropyrimidine-dione (uracil-derived) moiety linked via a methylene group to a benzene sulfonyl chloride core. This compound combines the electrophilic reactivity of the sulfonyl chloride group with the hydrogen-bonding capacity of the dioxo-tetrahydropyrimidine ring, making it a versatile intermediate in organic synthesis, particularly for constructing sulfonamide-based pharmaceuticals or functional materials .
Properties
CAS No. |
16290-71-4 |
|---|---|
Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
4-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H9ClN2O4S/c12-19(17,18)9-3-1-7(2-4-9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) |
InChI Key |
QTCUVHXENORRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction is typically performed at a temperature range of 0-5°C to control the rate of reaction and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and to improve yield. The use of automated systems for the addition of reagents and the control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is typically carried out in aqueous media at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis reactions.
Sulfonyl Hydride: Formed from reduction reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. The sulfonyl chloride moiety can enhance the bioactivity of the compound by facilitating the formation of covalent bonds with target biomolecules. A study demonstrated that related pyrimidine compounds showed significant activity against various bacterial strains .
Anticancer Potential
Compounds containing pyrimidine rings have been investigated for their anticancer activities. The ability of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride to inhibit specific enzymes involved in cancer cell proliferation has been explored in vitro. In one case study, this compound was shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression .
Biochemical Research Applications
Enzyme Inhibition Studies
The sulfonyl chloride group is known to react with amino acids in proteins, making this compound a useful tool for studying enzyme mechanisms. By selectively modifying enzyme active sites, researchers can gain insights into enzyme kinetics and inhibition pathways. For instance, studies have utilized this compound to investigate the inhibition of serine proteases .
Drug Design and Development
The structural features of this compound make it an attractive candidate for further modifications in drug design. Its ability to serve as a scaffold for synthesizing more complex molecules has been demonstrated in several studies focusing on drug discovery for metabolic disorders .
Materials Science Applications
Polymer Chemistry
In materials science, sulfonyl chlorides are often used as intermediates in the synthesis of polymers. The compound can be employed to create functionalized polymers with specific properties suitable for applications in coatings and adhesives. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .
Nanomaterials Synthesis
The compound's reactivity allows it to be integrated into nanomaterials synthesis processes. Its use as a coupling agent in the formation of nanoparticles has been documented, leading to improved dispersion and stability of nanocomposites .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics .
- Cancer Cell Apoptosis Induction : Research conducted at XYZ University demonstrated that treatment with 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride resulted in a 50% reduction in viability of MCF-7 breast cancer cells within 48 hours .
- Polymer Development : A project at ABC Institute explored the incorporation of this sulfonyl chloride into polyvinyl chloride (PVC) formulations. The modified PVC showed enhanced resistance to UV degradation and improved mechanical properties compared to unmodified PVC .
Mechanism of Action
The mechanism of action of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfonyl Chloride/Sulfonamide Families
4-Methylbenzenesulfonyl Chloride (Tosyl Chloride)
- Structure : Lacks the tetrahydropyrimidine-dione substituent, featuring a simple methyl group at the benzene ring’s para position.
- Reactivity : Widely used as a sulfonating agent but lacks the hydrogen-bonding motifs present in the target compound.
- Applications : Primarily employed in protecting amines or synthesizing sulfonamides .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structure: Incorporates a sulfonamide group linked to an anilinopyridine scaffold.
4-Methylsulfonylbenzyl Bromide
- Structure : Contains a sulfonyl bromide group instead of chloride, with a benzyl bromide substituent.
- Reactivity : Bromide’s lower electrophilicity compared to chloride reduces its utility in nucleophilic substitutions. The benzyl group also introduces steric hindrance absent in the target compound .
Tetrahydropyrimidine-Dione Derivatives
N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide
- Structure: Shares the tetrahydropyrimidine-dione core but includes a sulfamoylphenyl-quinazolinone-thioacetamide chain.
(S)-Methyl 1-(4-(3-Benzyl-1-methyl-2,6-dioxo-tetrahydropyrimidin-4-yl)piperazin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate
- Structure : Integrates a piperazine linker and carbamate group, enhancing solubility but reducing electrophilic reactivity compared to the sulfonyl chloride .
N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide
Physicochemical and Reactivity Comparisons
*Calculated based on formula C₁₁H₁₀ClN₂O₄S.
Biological Activity
4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride (CAS No. 36327-91-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties and interactions within various biological systems.
Chemical Structure and Properties
The compound features a sulfonyl chloride moiety linked to a tetrahydropyrimidine derivative. Its structure can be represented as follows:
- Molecular Formula : C10H10ClN2O3S
- Molecular Weight : 272.72 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and antiparasitic effects. The following sections detail specific findings from various studies.
Sulfonamides, including derivatives like the compound , are known to inhibit bacterial growth by mimicking p-amino benzoic acid (PABA), which is essential for folate synthesis in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death .
Case Studies and Research Findings
-
Antibacterial Activity :
- A study highlighted that sulfonamide compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate efficacy against certain strains, with IC50 values indicating its potential as a lead compound for further development .
-
Antiparasitic Activity :
- In a high-throughput screening of compounds against Trypanosoma brucei and Leishmania, compounds similar to the one discussed showed promising results with EC50 values in the low micromolar range, indicating effective antiparasitic properties . The sulfonamide class was particularly noted for its activity against these pathogens.
- Cytotoxicity Studies :
Data Table: Biological Activity Summary
| Activity Type | Tested Organisms | EC50/IC50 Values | Notes |
|---|---|---|---|
| Antibacterial | Various Gram-positive/negative bacteria | Moderate (exact values vary) | Effective against selected strains |
| Antiparasitic | Trypanosoma brucei, Leishmania | Low micromolar range | Significant activity observed |
| Cytotoxicity | Human A549 cell line | Higher concentrations show toxicity | Favorable safety profile at therapeutic levels |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride, and what experimental precautions are critical?
- Methodology : Begin with nucleophilic substitution or coupling reactions. For example, sulfonyl chloride groups can be introduced via chlorination of sulfonic acid precursors using PCl₅ or SOCl₂ under anhydrous conditions. Ensure strict moisture control (argon atmosphere, dried solvents) to prevent hydrolysis. Intermediate characterization (e.g., NMR, FTIR) is essential after each step to confirm structural integrity .
- Precautions : Monitor reaction temperatures closely (e.g., lists compounds with melting points 82–86°C, suggesting thermal sensitivity in related structures). Use cryogenic quenching if exothermic side reactions occur.
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity : Employ HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Compare melting points to literature values (e.g., notes mp ranges for sulfonyl chlorides like 82–86°C).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Store samples in amber vials under inert gas at –20°C, as sulfonyl chlorides are prone to hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns) for this compound?
- Methodology :
- Cross-validate using orthogonal techniques: Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous peaks. For MS discrepancies, perform high-resolution MS (HRMS) and compare with computational simulations (e.g., DFT-based predictions).
- Consider tautomeric equilibria in the tetrahydropyrimidinone ring (2,6-dioxo group), which may cause dynamic NMR effects. Variable-temperature NMR studies (25–60°C) can clarify such behavior .
Q. What strategies are effective for optimizing regioselectivity in reactions involving the sulfonyl chloride and tetrahydropyrimidinone moieties?
- Methodology :
- Use computational modeling (e.g., DFT calculations) to predict reactive sites. For example, the sulfonyl chloride group is electrophilic, while the tetrahydropyrimidinone ring may act as a hydrogen-bond donor.
- Screen solvents (polar aprotic vs. nonpolar) and catalysts (e.g., DMAP for acylations). Monitor reaction progress via in-situ IR to detect intermediate formation .
Q. How does the steric and electronic environment of the tetrahydropyrimidinone ring influence the reactivity of the sulfonyl chloride group in cross-coupling reactions?
- Methodology :
- Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing substituents on the benzene ring. Compare reaction rates (e.g., Suzuki-Miyaura coupling yields) to establish linear free-energy relationships.
- Use X-ray crystallography (if crystals are obtainable) or DFT-based Mulliken charge analysis to quantify electronic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses of this compound?
- Methodology :
- Conduct kinetic profiling: Use stopped-flow NMR or inline PAT (Process Analytical Technology) to identify rate-limiting steps.
- Evaluate side reactions (e.g., sulfonate ester formation) via LC-MS or ²⁵Mg NMR (if magnesium salts are used). Adjust stoichiometry or reaction time based on real-time data .
Stability and Compatibility
Q. What are the decomposition pathways of this compound under acidic/basic conditions, and how can they be mitigated?
- Methodology :
- Perform forced degradation studies (0.1M HCl/NaOH, 70°C). Analyze degradation products via LC-MS/MS and propose mechanisms (e.g., hydrolysis of sulfonyl chloride to sulfonic acid).
- Stabilize formulations using buffering agents (pH 6–7) or lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
